5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(methoxymethyl)-1-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-8-5(4-12-2)3-6(7-8)9(10)11/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMIVHHHOXQWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methoxymethylation: The methoxymethyl group can be introduced via the reaction of the pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group can be introduced through the reaction of the pyrazole with methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-methyl-3-nitro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethyl)-1-methyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Features
Key Substituents and Their Implications :
- Target Compound :
- Position 1 : Methyl group (electron-donating, steric bulk).
- Position 3 : Nitro group (electron-withdrawing, enhances polarity).
- Position 5 : Methoxymethyl (moderately polar, improves solubility).
Analog 1 : 5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS-RN 27116-80-9)
- Position 3: Methyl (moderate steric effect). Position 5: Chloro (electron-withdrawing, moderate polarity). Synthesis: Prepared via phosphorus oxychloride-mediated chlorination .
- Analog 3: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Position 4: Carbaldehyde (reactive for further functionalization). Position 5: Phenoxy (bulky, π-conjugated). Activity: Exhibits antibacterial and anti-inflammatory properties .
Physicochemical Properties
Key Observations :
Comparative Analysis :
- Nitro groups are critical for bioactivity across analogs, though specific activities vary with substituents. For example, trifluoromethyl and phenoxy groups in analogs 1 and 3 enhance target specificity .
- The methoxymethyl group in the target compound may reduce cytotoxicity compared to halogenated derivatives .
Biological Activity
5-(Methoxymethyl)-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. This compound is characterized by a methoxymethyl group, a methyl group, and a nitro group, which influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the methoxymethyl group enhances its interaction with microbial targets, potentially leading to inhibition of growth and proliferation in pathogenic bacteria .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated that derivatives of pyrazole can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. The mechanism often involves the modulation of critical cellular pathways and targets such as topoisomerase II and EGFR (epidermal growth factor receptor) .
The biological activity of this compound is largely attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors involved in various signaling pathways.
Summary of Biological Activities
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and tested them against common bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial activity .
- Anticancer Screening : Another research effort evaluated pyrazole compounds for their anticancer effects on different cell lines. The study found that specific substitutions on the pyrazole ring improved potency against cancer cells, suggesting a structure-activity relationship that could guide future drug design .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the nitro group plays a crucial role in mediating cytotoxic effects through reactive species formation. This insight aids in understanding how structural modifications could enhance or diminish biological activity.
Q & A
Basic: What are the primary synthetic methodologies for 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?
Answer:
The synthesis of nitro-substituted pyrazoles like this compound typically involves multi-step protocols. A common approach includes:
Cyclocondensation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions to form the pyrazole core.
Functionalization : Introducing the methoxymethyl group via nucleophilic substitution or alkylation, followed by nitration at the 3-position using mixed acids (e.g., HNO₃/H₂SO₄).
- Key variables : Temperature (optimal range: 50–70°C for nitration), solvent polarity (THF/water mixtures enhance regioselectivity ), and stoichiometry of nitrating agents.
- Yield optimization : Pilot studies suggest that copper sulfate catalysis and sodium ascorbate as a reducing agent improve reaction efficiency (yields up to 60–70% reported in analogous systems ).
Advanced: How can computational chemistry guide the rational design of derivatives with enhanced stability or reactivity?
Answer:
Computational tools such as DFT (Density Functional Theory) and molecular docking are critical for predicting:
- Electronic effects : The nitro group’s electron-withdrawing nature reduces electron density at adjacent positions, influencing reactivity toward electrophiles or nucleophiles .
- Steric hindrance : The methoxymethyl group’s spatial arrangement may impede access to reactive sites, necessitating substituent repositioning.
- Thermodynamic stability : Calculate Gibbs free energy of intermediates to identify kinetically favorable pathways. For example, MD simulations can model solvent effects on reaction dynamics .
Table 1 : Computational parameters for nitro-pyrazole derivatives
| Parameter | Value (DFT/B3LYP) | Relevance to Reactivity |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.2–4.8 | Predicts susceptibility to redox reactions |
| Mulliken charge at C3 | +0.35 | Guides nitration regioselectivity |
| Torsional angle (θ) | 12°–18° | Indicates steric strain from substituents |
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy :
- HPLC : Monitor purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
- IR spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?
Answer:
Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with solvent polarity; replicate calculations using PCM (Polarizable Continuum Model) .
- Conformational flexibility : Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria of the methoxymethyl group) .
- Impurity interference : Validate purity via X-ray crystallography (e.g., SHELX refinement ) or HRMS.
Case Study : A reported δ 4.2 ppm (CH₂) in DMSO-d₆ shifted to δ 4.0 ppm in CDCl₃ due to hydrogen bonding differences .
Advanced: What strategies mitigate challenges in crystallizing nitro-pyrazole derivatives for X-ray studies?
Answer:
Nitro groups often induce crystal packing disorder. Mitigation strategies include:
- Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice interactions.
- Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions promotes ordered nucleation .
- SHELXL refinement : Use twinning detection and anisotropic displacement parameters to model disorder .
Basic: What are the documented biological or material science applications of structurally similar nitro-pyrazoles?
Answer:
While direct data on this compound is limited, analogs show:
- Antimicrobial activity : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) in bacterial cells .
- Energetic materials : Nitro-pyrazoles are precursors for high-energy-density compounds due to their thermal stability (>200°C) .
- Ligand design : Pyrazole-nitrogen coordination to transition metals (e.g., Cu²⁺) is exploited in catalysis .
Advanced: How do substituent electronic effects (e.g., methoxymethyl vs. methyl) modulate reaction pathways in cross-coupling reactions?
Answer:
- Methoxymethyl : Electron-donating via OCH₃ increases electron density at C5, favoring oxidative addition in Pd-catalyzed couplings.
- Methyl : Electron-donating but less polar, reducing solubility in polar aprotic solvents (e.g., DMF vs. THF) .
- Comparative reactivity : In Suzuki-Miyaura reactions, methoxymethyl-substituted derivatives show 20% higher yields than methyl analogs due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
